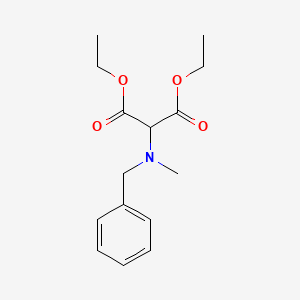
Diethyl 2-(benzyl(methyl)amino)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(benzyl(methyl)amino)propanedioate is an organic compound with the molecular formula C15H21NO4. It is a derivative of malonic acid and is known for its applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a benzyl group, a methyl group, and a diethyl ester of propanedioic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(benzyl(methyl)amino)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with benzyl chloride and methylamine in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with benzyl chloride and methylamine to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(benzyl(methyl)amino)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the α-position of the malonate ester.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then reacts with alkyl halides.
Hydrolysis: Aqueous hydrochloric acid is used to hydrolyze the ester groups.
Decarboxylation: Heating the compound in the presence of a suitable catalyst facilitates the decarboxylation process.
Major Products Formed
Alkylation: α-Substituted malonic esters.
Hydrolysis: Corresponding carboxylic acids.
Decarboxylation: Substituted monocarboxylic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(benzyl(methyl)amino)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of diethyl 2-(benzyl(methyl)amino)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form enolate ions, which can participate in nucleophilic substitution reactions. These reactions enable the compound to modify other molecules and exert its effects in various chemical and biological contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Ethyl acetoacetate: Another ester used in the synthesis of various organic compounds.
Methyl benzylamine: A related amine that shares structural similarities with diethyl 2-(benzyl(methyl)amino)propanedioate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
diethyl 2-[benzyl(methyl)amino]propanedioate |
InChI |
InChI=1S/C15H21NO4/c1-4-19-14(17)13(15(18)20-5-2)16(3)11-12-9-7-6-8-10-12/h6-10,13H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
LWBMGARUGFGZOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)N(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















